L-Valine-¹⁵N,d₈: A Technical Guide for Researchers
L-Valine-¹⁵N,d₈: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Properties, Structure, and Experimental Applications of L-Valine-¹⁵N,d₈ for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the isotopically labeled amino acid L-Valine-¹⁵N,d₈, a critical tool in advanced biochemical and pharmaceutical research. Its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic flux analysis makes it invaluable for elucidating protein structure, dynamics, and metabolic pathways.
Core Chemical Properties and Structure
L-Valine-¹⁵N,d₈ is a stable, non-radioactive isotopologue of the essential amino acid L-valine. The strategic replacement of atoms with their heavier isotopes—¹⁵N at the amino group and deuterium at eight positions on the carbon backbone—provides a distinct mass shift and unique NMR properties, enabling precise tracking and quantification in complex biological systems.
Quantitative Data Summary
The key chemical and physical properties of L-Valine-¹⁵N,d₈ are summarized in the tables below. These properties are crucial for designing experiments and interpreting data.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| Molecular Formula | C₅H₃D₈¹⁵NO₂ |
| Linear Formula | (CD₃)₂CDCD(¹⁵NH₂)CO₂H |
| Molecular Weight | 126.19 g/mol |
| Mass Shift from Unlabeled | M+9 |
| Unlabeled CAS Number | 72-18-4 |
| SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])--INVALID-LINK--([15NH2])C(O)=O |
| InChI Key | KZSNJWFQEVHDMF-XULXSAHRSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid, crystalline powder |
| Melting Point | 295-300 °C (sublimes) |
| Isotopic Purity | Typically ≥96% for ¹⁵N and ≥96% for D |
| Storage Conditions | Room temperature, desiccated, protected from light |
Chemical Structure
The structure of L-Valine-¹⁵N,d₈ features isotopic labels at specific positions, which is fundamental to its application. The nitrogen atom of the amino group is ¹⁵N, and eight hydrogen atoms on the valine side chain and alpha-carbon are replaced by deuterium (d).
Caption: Chemical structure of L-Valine-¹⁵N,d₈.
Experimental Protocols
L-Valine-¹⁵N,d₈ is a versatile tool employed in several advanced analytical techniques. Below are detailed methodologies for its key applications.
Protein Expression and Purification for NMR Studies
This protocol outlines the expression of a ¹⁵N-labeled protein in E. coli for analysis by Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. Deuteration is often coupled with ¹⁵N labeling for larger proteins to reduce signal overlap and improve spectral quality.
Methodology:
-
Media Preparation: Prepare M9 minimal media. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source. For deuteration, the media should be prepared in D₂O.
-
Starter Culture: Inoculate a 5 mL LB medium with a freshly transformed colony of E. coli BL21(DE3) cells carrying the plasmid for the protein of interest. Grow at 37°C until the OD₆₀₀ reaches 0.7-0.8.
-
Adaptation and Growth: Transfer the starter culture to 1 L of M9/D₂O medium containing ¹⁵NH₄Cl and deuterated glucose. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.
-
Protein Purification: Purify the labeled protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure a homogenous sample.
-
NMR Sample Preparation: Exchange the purified protein into an NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O). Concentrate the protein to 0.5-1.0 mM.
-
NMR Data Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer. This experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms, providing a unique fingerprint of the protein.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful mass spectrometry-based technique for quantitative proteomics. L-Valine-¹⁵N,d₈ can be used as one of the "heavy" amino acids to differentiate protein populations.
Methodology:
-
Cell Culture Adaptation: Culture two populations of cells. One population is grown in "light" medium containing natural L-valine. The second population is grown in "heavy" SILAC medium, where natural L-valine is replaced with L-Valine-¹⁵N,d₈. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acid.
-
Experimental Treatment: Once full incorporation is confirmed (typically >95%), apply the experimental treatment to one cell population (e.g., drug treatment), while the other serves as a control.
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Digest the combined protein mixture into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
-
Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs. A ratio of 1:1 indicates no change in protein expression, while a deviation from this ratio indicates up- or down-regulation in response to the treatment.
Caption: A typical workflow for a SILAC experiment.
Use as an Internal Standard in LC-MS for Metabolomics
L-Valine-¹⁵N,d₈ is an ideal internal standard for the quantification of endogenous L-valine in biological samples due to its similar chemical and physical properties.
Methodology:
-
Sample Collection and Preparation: Collect biological samples (e.g., plasma, cell culture media). Perform a protein precipitation step, for example, by adding a cold organic solvent like methanol or acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Internal Standard Spiking: Add a known amount of L-Valine-¹⁵N,d₈ to the supernatant.
-
Derivatization (Optional): Depending on the chromatographic method, derivatization of the amino acids may be necessary to improve retention and ionization efficiency.
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable liquid chromatography column (e.g., HILIC or reversed-phase) for separation.
-
Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Define MRM transitions for both endogenous L-valine and the L-Valine-¹⁵N,d₈ internal standard.
-
-
Quantification: Create a calibration curve using known concentrations of unlabeled L-valine spiked with the same fixed concentration of the internal standard. Calculate the concentration of L-valine in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling and Metabolic Pathways
L-Valine is not only a building block for proteins but also an important signaling molecule and metabolic intermediate. Isotopically labeled valine is crucial for tracing its fate in these pathways.
L-Valine Metabolism and PI3K/Akt Signaling
L-valine plays a role in various cellular processes, including the activation of the PI3K/Akt signaling pathway, which is central to cell growth, proliferation, and survival. The catabolism of valine feeds into the tricarboxylic acid (TCA) cycle, linking amino acid metabolism with central carbon metabolism.
Caption: L-Valine's role in signaling and metabolism.
